2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
The exact mass of the compound 2-(3,5-dimethyl-4-isoxazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide is 320.13722174 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-9-12(10(2)23-18-9)8-15(19)17-11-6-13(20-3)16(22-5)14(7-11)21-4/h6-7H,8H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZUHSVUZHBDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, cytotoxic, and anticancer properties.
- Molecular Formula : C18H23N3O3
- Molecular Weight : 329.4 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with oxazole rings often exhibit notable antimicrobial properties. For instance, derivatives containing oxazole groups have shown effectiveness against various bacterial strains. In a study comparing different oxazole derivatives, those similar to the compound demonstrated significant bactericidal activity against Staphylococcus spp. and other pathogens .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound A | Staphylococcus spp. | Strong |
| Compound B | E. coli | Moderate |
| This compound | Not yet tested |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related oxazole derivatives indicate varying levels of cytotoxicity against normal cell lines. For example, certain derivatives exhibited minimal toxicity to L929 fibroblast cells while enhancing cell viability at specific concentrations .
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound X | L929 | 100 | 90 |
| Compound Y | A549 | 50 | 110 |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of various oxazole derivatives has been explored in multiple studies. Compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively. For instance, some derivatives demonstrated significant activity against breast and colon cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cell signaling pathways. The presence of the oxazole ring is believed to enhance its lipophilicity and facilitate membrane penetration . Additionally, the methoxy groups on the phenyl ring may contribute to its biological efficacy by modulating receptor interactions.
Case Studies
- Study on Antibacterial Activity : A recent investigation into a series of oxazole derivatives revealed that modifications at the nitrogen position significantly affected antimicrobial potency. The study concluded that compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria .
- Cytotoxicity Assay : In a comparative study of various acetamides containing oxazole moieties, it was found that certain substitutions led to increased selectivity towards cancer cells while sparing normal cells .
Q & A
Q. Basic Research Focus
- Enzyme Inhibition Assays : Target-specific enzymes (e.g., kinases, methyltransferases) using fluorescence-based or colorimetric readouts .
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling via MTT assays .
Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solvent effects (e.g., DMSO <0.1% v/v) .
How do structural modifications influence this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : Introduce electron-withdrawing groups (e.g., halogens) to the oxazole ring to modulate logP (measured via shake-flask method) .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes .
Data Contradictions : and show conflicting yields in polar vs. non-polar solvents, suggesting solvent choice impacts both synthesis and solubility .
What experimental designs are robust for evaluating in vivo efficacy?
Q. Advanced Research Focus
- Randomized Block Design : Assign treatment groups to minimize bias (e.g., 4 replicates with 5 animals each) .
- Dose-Response Studies : Use escalating doses (10–100 mg/kg) in murine models, monitoring toxicity via body weight and organ histopathology .
Advanced Consideration : Split-plot designs can assess time-dependent effects (e.g., tumor volume over 28 days) .
How can researchers resolve discrepancies in bioactivity data across studies?
Q. Advanced Research Focus
- Meta-Analysis : Compare IC values from multiple assays, normalizing for variables like cell passage number or assay duration .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Example : If cytotoxicity varies between labs, verify cell line authentication (STR profiling) and assay reproducibility .
What strategies mitigate toxicity risks in preclinical development?
Q. Advanced Research Focus
- Acute Toxicity Screening : Follow OECD guidelines (e.g., single-dose LD in rodents) .
- Genotoxicity : Perform Ames tests for mutagenicity and comet assays for DNA damage .
Data Insight : highlights GHS hazard codes (e.g., H300 for acute toxicity), emphasizing stringent safety protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
